molecular formula C6H5ClFNO B12971536 2-Amino-3-chloro-6-fluorophenol

2-Amino-3-chloro-6-fluorophenol

Cat. No.: B12971536
M. Wt: 161.56 g/mol
InChI Key: KAEVKWKLINCPHZ-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-6-fluorophenol is an organic compound with the molecular formula C6H5ClFNO It is a halogenated phenol derivative, characterized by the presence of an amino group, a chlorine atom, and a fluorine atom on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-chloro-6-fluorophenol typically involves multi-step organic reactions. One common method includes the halogenation of phenol derivatives followed by amination. For instance, starting with 2-chloro-6-fluorophenol, an amination reaction can be carried out using ammonia or an amine under suitable conditions to introduce the amino group at the desired position.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-chloro-6-fluorophenol can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding aniline derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of substituted phenol derivatives.

Scientific Research Applications

2-Amino-3-chloro-6-fluorophenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-3-chloro-6-fluorophenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards molecular targets, making it a valuable compound in drug discovery and development.

Comparison with Similar Compounds

    2-Amino-3-fluorophenol: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    2-Amino-3-chlorophenol: Lacks the fluorine atom, which can influence its chemical properties and applications.

    3-Chloro-6-fluorophenol: Lacks the amino group, which is crucial for certain chemical reactions and biological interactions.

Uniqueness: 2-Amino-3-chloro-6-fluorophenol is unique due to the combination of amino, chlorine, and fluorine substituents on the phenol ring. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C6H5ClFNO

Molecular Weight

161.56 g/mol

IUPAC Name

2-amino-3-chloro-6-fluorophenol

InChI

InChI=1S/C6H5ClFNO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H,9H2

InChI Key

KAEVKWKLINCPHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)O)N)Cl

Origin of Product

United States

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